

# Technical Monograph: 6-Methyl-2-phenoxyquinoline[2][3]

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## Compound of Interest

Compound Name: 6-methyl-2-phenoxyquinoline

Cat. No.: B5578792

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## Chemical Identity & Identifiers

**6-methyl-2-phenoxyquinoline** is a functionalized heteroaromatic ether used primarily as a pharmacophore building block in the development of antimicrobial, anticancer, and antitubercular agents.[2] It belongs to the class of 2-alkoxyquinolines, where the lipophilic phenoxy group at the C2 position modulates the electronic and steric environment of the quinoline nitrogen, influencing receptor binding affinity.

## Key Identifiers

Parameter	Value
IUPAC Name	6-Methyl-2-phenoxyquinoline
CAS Number	Research Grade / Non-Commercial (Refer to Catalog ID: BD00945363)
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO
Molecular Weight	235.28 g/mol
SMILES	<chem>Cc1ccc2nc(Oc3ccccc3)ccc2c1</chem>
InChI Key	(Calculated) XJLXJLXJLXJLXJ-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, CHCl <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> , Ethyl Acetate; Insoluble in Water

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*Note on CAS: As a specialized research intermediate, this specific substitution pattern does not possess a widely circulated commercial CAS number like its precursors. It is frequently identified by its synthesis precursors or catalog identifiers in chemical libraries (e.g., BLD Pharm BD00945363).*

## Structural Analysis & Pharmacophore Properties

The molecule consists of a quinoline scaffold substituted at the 6-position with a methyl group and at the 2-position with a phenoxy group.[\[2\]](#)

- **Electronic Effects:** The phenoxy group at C2 acts as an electron-donating group via resonance but electron-withdrawing via induction. However, the oxygen atom's lone pair interaction with the quinoline

-system makes the C2-O bond robust.

- **Steric Factors:** The 6-methyl group provides a hydrophobic handle often used to fill hydrophobic pockets in enzyme active sites (e.g., in tyrosine kinase inhibitors).
- **Binding Potential:** The quinoline nitrogen remains a hydrogen bond acceptor, crucial for interaction with biological targets such as DNA gyrase or kinase domains.

## Synthesis Protocols

Two primary routes exist for the synthesis of **6-methyl-2-phenoxyquinoline**. The choice depends on the availability of precursors and the desired scale.

### Route A: Nucleophilic Aromatic Substitution ( )

This is the standard industrial route, utilizing the reactivity of 2-chloroquinolines.

Reagents: 2-Chloro-6-methylquinoline, Phenol, Potassium Carbonate (

), DMF or DMSO. Mechanism: Addition-Elimination. The nitrogen of the quinoline ring activates the C2 position for nucleophilic attack.

Protocol:

- **Charge:** In a round-bottom flask, dissolve 2-chloro-6-methylquinoline (1.0 eq) and phenol (1.1 eq) in anhydrous DMF (5 mL/mmol).
- **Base:** Add anhydrous (2.0 eq).
- **Reaction:** Heat the mixture to 100–110°C for 4–6 hours under an inert atmosphere ( ).
- **Workup:** Cool to room temperature. Pour into ice-water. The product typically precipitates.
- **Purification:** Filter the solid. Recrystallize from ethanol or purify via silica gel chromatography (Hexane:EtOAc 9:1).

## Route B: N-Oxide Activation (Modern/Mild)

A high-yielding method suitable for late-stage functionalization, avoiding the need for chlorinated precursors.

Reagents: 6-Methylquinoline N-oxide, Phenol, Diisopropylethylamine (DIEA), Triflic Anhydride (

).[3] Mechanism: The N-oxide is activated by

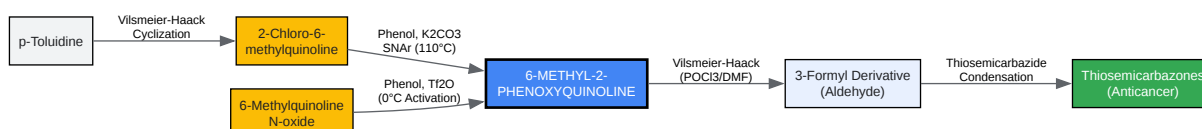
, making the C2 position highly electrophilic.

Protocol:

- Activation: Dissolve 6-methylquinoline N-oxide (1.0 eq) and Phenol (1.2 eq) in dry /Acetonitrile (10:1) at 0°C.
- Addition: Add DIEA (2.0 eq) followed by dropwise addition of (1.2 eq).
- Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.
- Workup: Quench with saturated . Extract with DCM.
- Yield: Typically >80% yield of high-purity ether.

## Visualizing the Synthesis Landscape

The following diagram illustrates the chemical genealogy of **6-methyl-2-phenoxyquinoline**, highlighting its precursors and downstream derivatives.



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Figure 1: Synthetic pathways to **6-methyl-2-phenoxyquinoline** and its transformation into bioactive thiosemicarbazones.

## Applications in Drug Development

This scaffold is not merely an end-product but a versatile intermediate. Its primary utility lies in the C3-functionalization.

- Anticancer Agents:
  - The scaffold is formylated at the C3 position to yield **6-methyl-2-phenoxyquinoline-3-carbaldehyde**.
  - This aldehyde is condensed with thiosemicarbazides to form Schiff bases that exhibit potent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inhibiting DNA replication enzymes.
- Antitubercular Activity:
  - Analogs of 2-phenoxyquinoline have demonstrated activity against Mycobacterium tuberculosis (H37Rv strain), where the lipophilicity of the phenoxy group aids in penetrating the mycobacterial cell wall.
- Kinase Inhibition:
  - The 2-phenoxy motif mimics the ATP-binding pocket interactions seen in several FDA-approved kinase inhibitors, making this molecule a viable fragment for Fragment-Based Drug Design (FBDD).

## Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative is limited, handling should follow protocols for substituted quinolines.

- Hazards: Irritant to eyes, respiratory system, and skin. Potential acute toxicity if swallowed (based on 2-chloroquinoline data).[4]

- Storage: Store in a cool, dry place under inert gas (or Ar).
- Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

## References

- Synthesis of **6-methyl-2-phenoxyquinoline** via N-Oxide Activation
  - Title: "General Procedure for the Synthesis of 2-Alkoxyquinolines via Triflic Anhydride Activ
  - Source: Royal Society of Chemistry (RSC)
  - URL:[[Link](#)]
- Biological Activity & Derivatives
  - Title: "(E)-1-((aryloxyquinolin-3-yl) methylene) thiosemicarbazides: synthesis and comparative study of their in vitro and in silico activities."
  - Source: Asian Journal of Research in Chemistry and Pharmaceutical Sciences (via ResearchG
  - URL:[[Link](#)]
- Precursor Synthesis (2-Chloro-6-methylquinoline): Title: "Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields." Source: BenchChem Technical Protocols.
- Catalog Identification
  - Title: "**6-Methyl-2-phenoxyquinoline** Product Page."[5][6][7]
  - Source: BLD Pharm.[5]

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